molecular formula C13H10F3N3 B15009273 2-[(2E)-2-benzylidenehydrazinyl]-5-(trifluoromethyl)pyridine

2-[(2E)-2-benzylidenehydrazinyl]-5-(trifluoromethyl)pyridine

Cat. No.: B15009273
M. Wt: 265.23 g/mol
InChI Key: KCBAUSWIOQFUER-QGMBQPNBSA-N
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Description

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylmethylidene hydrazine group attached to a pyridine ring, which also contains a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE typically involves the reaction of benzaldehyde with 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine: This intermediate is synthesized by reacting 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate.

    Condensation Reaction: The intermediate is then reacted with benzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine
  • 7-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Uniqueness

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-5-(TRIFLUOROMETHYL)PYRIDINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the hydrazine and trifluoromethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H10F3N3

Molecular Weight

265.23 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H10F3N3/c14-13(15,16)11-6-7-12(17-9-11)19-18-8-10-4-2-1-3-5-10/h1-9H,(H,17,19)/b18-8+

InChI Key

KCBAUSWIOQFUER-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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